Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate
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Overview
Description
Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate is an organic compound with the molecular formula C10H8ClFO3S It is a derivative of phenylsulfanyl acetate, characterized by the presence of chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and ethyl oxalyl chloride.
Formation of Intermediate: The 4-chloro-3-fluoroaniline reacts with ethyl oxalyl chloride in the presence of a base such as triethylamine to form an intermediate.
Sulfur Introduction: The intermediate is then treated with a sulfur source, such as thiourea, to introduce the sulfanyl group.
Final Product Formation: The resulting product is then esterified using ethanol to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 2-(3-chloro-4-fluorophenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(4-chloro-3-bromophenyl)sulfanyl-2-oxo-acetate
Comparison: Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both chloro and fluoro groups may enhance its stability and binding interactions compared to compounds with only one type of substituent.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGPLFOIDHPPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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